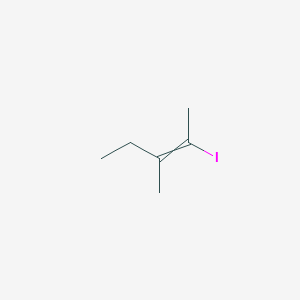

2-Iodo-3-methylpent-2-ene

Description

Overview of Vinyl Iodides as Versatile Synthetic Intermediates

Vinyl iodides serve as crucial building blocks in a multitude of carbon-carbon bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions. wikipedia.org These include well-established methods such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org The ability of vinyl iodides to participate in these reactions with high efficiency and often with retention of the alkene's geometry is a significant advantage for synthetic chemists. wikipedia.org The synthesis of vinyl iodides with well-defined stereochemistry is therefore of paramount importance for the stereoselective synthesis of complex target molecules. wikipedia.org

Structural Features and Stereoisomerism of 2-Iodo-3-methylpent-2-ene

The compound 2-iodo-3-methylpent-2-ene, with the molecular formula C₆H₁₁I, is a representative example of a trisubstituted iodoalkene. evitachem.comnih.gov Its structure consists of a five-carbon pentene chain with a double bond at the second carbon. An iodine atom is attached to this second carbon, and a methyl group is attached to the third carbon. evitachem.comnih.gov

Geometric Isomers (E/Z Configuration)

Due to the restricted rotation around the carbon-carbon double bond and the presence of different substituents on each of the doubly bonded carbons, 2-iodo-3-methylpent-2-ene can exist as two geometric isomers: (E)-2-iodo-3-methylpent-2-ene and (Z)-2-iodo-3-methylpent-2-ene. docbrown.infostudymind.co.uk The designation of E and Z isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info For each carbon of the double bond, the substituents are assigned priorities based on their atomic number.

Z-isomer: The higher priority groups on each carbon of the double bond are on the same side ("zusammen" in German). docbrown.infostudymind.co.uk

E-isomer: The higher priority groups on each carbon of the double bond are on opposite sides ("entgegen" in German). docbrown.infostudymind.co.uk

In the case of 3-methylpent-2-ene, the ethyl group has a higher priority than the methyl group on one carbon, and on the other carbon, the other group has a higher priority than the hydrogen. The relative positions of these higher-priority groups determine the E or Z configuration. studymind.co.ukvaia.com

| Property | Value |

| IUPAC Name | 2-iodo-3-methylpent-2-ene |

| CAS Number | 921224-26-2 |

| Molecular Formula | C6H11I |

| Molecular Weight | 210.06 g/mol |

| Canonical SMILES | CCC(=C(C)I)C |

| InChI | InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3 |

| InChIKey | RZMRADNWRMHMKJ-UHFFFAOYSA-N |

Table 1: General Properties of 2-Iodo-3-methylpent-2-ene nih.gov

Regiochemical Considerations in Iodoalkene Structures

Regiochemistry in iodoalkenes refers to the specific position of the iodine atom on the alkene chain. The synthesis of iodoalkenes often requires careful control to achieve the desired regioisomer. For instance, the addition of hydrogen iodide (HI) to an alkyne typically follows Markovnikov's rule, leading to the formation of a 2-iodo-1-alkene. wikipedia.org However, various synthetic methods have been developed to achieve non-Markovnikov addition or to introduce the iodine atom at other specific positions. wikipedia.orgorganic-chemistry.org The synthesis of trisubstituted iodoalkenes with defined regio- and stereochemistry remains an area of active research, with methods being developed to control the placement of the iodine atom and other substituents on the double bond. nih.gov

Research Trajectories and Academic Significance of 2-Iodo-3-methylpent-2-ene

While specific research exclusively focused on 2-iodo-3-methylpent-2-ene is not extensively documented in publicly available literature, its significance can be inferred from the broader context of iodoalkene chemistry. The academic interest in compounds like 2-iodo-3-methylpent-2-ene lies in their potential as building blocks for creating more complex organic molecules. evitachem.com The reactivity of the C-I bond allows for a variety of subsequent chemical modifications, including substitution and coupling reactions. evitachem.com

Research in this area often focuses on developing new and efficient methods for the synthesis of stereochemically pure iodoalkenes. For example, copper-catalyzed halide exchange reactions have been shown to be effective for the stereospecific synthesis of vinyl iodides from vinyl bromides. thieme-connect.com Furthermore, iodination-group-transfer reactions are being explored to generate trisubstituted iodoalkenes with high regio- and stereochemical control. nih.gov These advancements in synthetic methodology enhance the accessibility and utility of compounds like 2-iodo-3-methylpent-2-ene for applications in areas such as pharmaceutical chemistry, where precise molecular structures are often required for biological activity. evitachem.com

Structure

3D Structure

Properties

CAS No. |

921224-26-2 |

|---|---|

Molecular Formula |

C6H11I |

Molecular Weight |

210.06 g/mol |

IUPAC Name |

2-iodo-3-methylpent-2-ene |

InChI |

InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3 |

InChI Key |

RZMRADNWRMHMKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C)I)C |

Origin of Product |

United States |

Mechanistic Pathways and Reactivity Profiles of 2 Iodo 3 Methylpent 2 Ene and Vinyl Iodides

Fundamental Reactivity of the Vinylic C-I Bond

The vinylic C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This inherent weakness makes vinyl iodides more reactive than their bromide and chloride counterparts in many reactions. wikipedia.org

Vinyl iodides, including 2-iodo-3-methylpent-2-ene, are generally stable under nucleophilic conditions and are resistant to both SN1 and SN2 substitution reactions. wikipedia.orgwikiwand.com

Several factors contribute to this stability:

SN2 Reactions: The backside attack required for an SN2 mechanism is sterically hindered by the substituents on the adjacent vinylic carbon. wikipedia.orgwikiwand.com Furthermore, the lone pair of electrons on the iodine atom can donate into the π* antibonding orbital of the alkene, which strengthens the C-I bond and reduces the electrophilicity of the carbon atom. wikipedia.orgwikiwand.com

SN1 Reactions: The formation of a primary vinyl cation, which would be necessary for an SN1 pathway, is energetically unfavorable. wikipedia.orgwikipedia.org The C-I bond is strengthened by the aforementioned stereoelectronic effects, making its dissociation difficult. wikipedia.orgwikiwand.com The resulting vinyl carbocation is inherently unstable. wikipedia.orgwikipedia.org

Despite their stability towards substitution, vinyl iodides can undergo elimination reactions in the presence of a strong base to yield alkynes. wikipedia.org This reaction, often proceeding through an E2 mechanism, involves the removal of a proton from the carbon adjacent to the C-I bond and the simultaneous departure of the iodide ion. masterorganicchemistry.com The choice of base is crucial, with strong bases like sodium amide (NaNH2) being commonly employed. masterorganicchemistry.com The reaction proceeds by first forming a vinyl halide, which then undergoes a second elimination to form the alkyne. masterorganicchemistry.com

A key reaction of vinyl iodides is the halogen-metal exchange, which allows for the formation of highly reactive organometallic reagents. nih.govwikipedia.org This process involves the reaction of the vinyl iodide with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic species and an organic halide. wikipedia.org

Vinyl Grignard Reagents: The formation of vinyl Grignard reagents from vinyl iodides can be achieved through magnesium-halogen exchange. wikipedia.org However, this method may require elevated temperatures and longer reaction times. wikipedia.org Electron-withdrawing groups on the vinyl iodide can facilitate the exchange. wikipedia.org

Vinyllithium (B1195746) Reagents: Vinyllithium reagents are readily prepared from vinyl iodides by reaction with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgbeilstein-journals.org This lithium-halogen exchange is a fast and efficient process that generally proceeds with retention of the double bond's stereochemistry. wikipedia.org The resulting vinyllithium reagents are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions. lookchem.com

Transition Metal-Catalyzed Transformations

The reactivity of the C-I bond in vinyl iodides makes them excellent substrates for transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving vinyl iodides. organic-chemistry.orgacs.orgorganic-chemistry.orgscholaris.ca The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples a vinyl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgfishersci.co.uk This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. fishersci.co.uk

Vinyl iodides are particularly reactive partners in Suzuki-Miyaura couplings, often reacting faster and under milder conditions than other vinyl halides. wikipedia.orgfishersci.co.uk The reactivity order is generally I > Br > OTf >> Cl. fishersci.co.uk The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity. harvard.edubeilstein-journals.org

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of vinyl iodides with arylboronic acids.

| Entry | Vinyl Iodide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-iodo-bicyclo[2.2.1]hept-2-ene | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 56 |

| 2 | 1-iodo-1-octene | Phenylboronic acid | PdCl₂(dppf) | NaOEt | Benzene (B151609) | Reflux | 95 |

| 3 | (E)-1-iodo-1-hexene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Iodides.

Gold-Catalyzed Cyclization Reactions (e.g., Heterocyclization to Furans)

Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in promoting the cyclization of various functionalized alkynes and allenes to form heterocyclic compounds, including furans. mdpi.combeilstein-journals.orghud.ac.uk The general principle involves the activation of the C-C multiple bond by the gold catalyst, rendering it susceptible to intramolecular nucleophilic attack.

For example, gold(I)-catalyzed reactions of alkynyl ethers can lead to the formation of furans. acs.org Similarly, gold-catalyzed cycloisomerization of (Z)-enynols can provide regioselective access to substituted furans. beilstein-journals.org The mechanism often involves the nucleophilic attack of a heteroatom (like oxygen) onto the gold-activated alkyne, forming a vinyl-gold intermediate which then undergoes further reaction to yield the final heterocyclic product. beilstein-journals.org Gold(III) chloride can also catalyze the synthesis of furans from allenones, starting with the activation of the allenyl group. mdpi.com

The combination of oxidative addition of vinyl iodides to gold(I) and the π-activation of alkenols has been utilized to achieve heterocyclization reactions, leading to the formation of heterocycles such as tetrahydrofurans. nih.govrsc.orgresearchgate.net Gold-catalyzed tandem heterocyclization/[4+3] cycloaddition reactions have also been developed for the synthesis of complex oxa-bridged ring systems. acs.org

Carbene Insertion Reactions into C-H Bonds

Carbene insertion into C-H bonds is a powerful transformation for forming new carbon-carbon bonds at unfunctionalized positions. chemtube3d.com These reactions are often catalyzed by transition metals. dicp.ac.cn Metal carbenes, generated in situ from precursors like diazo compounds, are the key reactive intermediates. dicp.ac.cn

While direct carbene insertion of 2-iodo-3-methylpent-2-ene itself is not a commonly reported reaction, the principles of carbene chemistry are relevant to the broader reactivity of related organometallic intermediates. For instance, palladium has been shown to catalyze the three-component coupling of vinyl halides, trimethylsilyldiazomethane (B103560) (a carbene precursor), and amines to produce allylamines. researchgate.net The proposed mechanism involves the formation of a palladium-carbene intermediate, which undergoes migratory insertion of the vinyl group. researchgate.net

In some cases, alkylidene carbenes can undergo intramolecular 1,5 C-H insertion reactions. bham.ac.uk The reaction pathway for carbene insertion can differ depending on whether the carbene is in a singlet or triplet state. Singlet carbenes can insert in a concerted fashion, while triplet carbenes typically react via a two-step radical pathway. chemtube3d.com

Other Metal-Mediated Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, vinyl iodides, including structures like 2-iodo-3-methylpent-2-ene, participate in a diverse array of metal-mediated transformations. These reactions offer alternative pathways to functionalized organic molecules.

One significant example is the samarium diiodide (SmI₂) -mediated Barbier- or Grignard-type reaction. pharm.or.jp In this process, vinyl iodides react with ketones or aldehydes in a benzene-hexamethylphosphoric triamide (HMPA) solvent system to produce allylic alcohols. pharm.or.jp The reaction is understood to proceed through a vinyl samarium intermediate. pharm.or.jp The use of benzene as a solvent is crucial, as it prevents the hydrogen atom abstraction from the solvent that typically occurs in THF with reactive vinyl radicals. pharm.or.jp

Nickel complexes also catalyze unique transformations of vinyl iodides. For instance, a nickel-catalyzed method has been developed for the synthesis of cyclic enol ethers from vinyl iodides that have a pendant alcohol group. nih.gov Mechanistic studies, combining experimental work and density functional theory (DFT) calculations, suggest a Ni(0)/Ni(II) catalytic cycle. nih.gov A key feature of this reaction is the coordination of the olefin in both the starting vinyl iodide and the enol ether product to Ni(0) intermediates, which facilitates the C–O reductive elimination step. nih.gov

Gold catalysis has recently emerged as a powerful tool for the functionalization of vinyl iodides. A gold-catalyzed alkoxy-carbonylation of vinyl iodides has been developed, providing access to various esters. chemistryviews.org This transformation operates via a Au(I)/Au(III) redox cycle, enabled by a specific phosphine (B1218219) ligand, and demonstrates high selectivity for vinyl iodides over other aryl halides. chemistryviews.org Furthermore, gold complexes with hemilabile (P,N) ligands can promote the oxidative addition of vinyl iodides, leading to gold(III) intermediates that can be used in catalytic hetero-vinylation reactions to form functionalized heterocycles like tetrahydrofurans and pyrrolidines. semanticscholar.org

Other metal-mediated reactions include copper-catalyzed Finkelstein-type halide exchanges, where vinyl bromides are stereospecifically converted to vinyl iodides using potassium iodide and a copper(I) catalyst under mild conditions. thieme-connect.com Additionally, borylative couplings of vinyl iodides can be achieved with various nucleophiles using hydroboration and a subsequent 1,2-metallate rearrangement, notably proceeding without a transition metal catalyst. rsc.org

Radical and Electron Transfer Processes

Radical and single-electron transfer (SET) processes provide a powerful, alternative strategy for the functionalization of vinyl iodides, often under mild, transition-metal-free conditions. These pathways leverage the relatively weak carbon-iodine bond to generate reactive radical intermediates. wikipedia.org

A notable radical cascade reaction is the 1,2-aminoxyalkylation of alkenes. nih.govrsc.org In this process, an alkyl radical is generated from an alkyl iodide, which then undergoes a Giese-type addition to an electron-deficient alkene. rsc.orgresearchgate.net The resulting adduct C-radical is subsequently trapped by the persistent 2,2,6,6-tetramethylpiperidine (B32323) N-oxy radical (TEMPO) to yield the 1,2-aminoxyalkylation product. rsc.orgresearchgate.net

The generation of the initial alkyl radical can be achieved through different mechanisms. One approach involves an X-atom transfer (XAT) mediator, such as an aryldiazonium salt. nih.gov Here, a single-electron transfer (SET) from TEMPONa to the diazonium salt generates an aryl radical, which then abstracts the iodine atom from the alkyl iodide to produce the desired alkyl radical. researchgate.net This method allows for the use of a wide range of unactivated primary, secondary, and tertiary alkyl iodides as radical precursors. nih.govrsc.org

Alternatively, for electron-deficient alkyl halides like perfluoroalkyl iodides, direct reduction by TEMPONa can occur, bypassing the need for an XAT-mediator. nih.govscispace.com These reactions are highly efficient for the 1,2-aminoxyperfluoroalkylation of various alkenes, including styrenes and non-activated aliphatic alkenes. nih.gov The mildness of the reaction conditions is highlighted by the fact that competing HI elimination from tertiary alkyl iodides is generally not observed. rsc.org

Beyond aminoxyalkylation, vinyl iodides and related alkyl iodides engage in other synthetically useful radical reactions. An electrochemical method provides a clean, green alternative to traditional tin-based radical chemistry. rsc.org For example, the electrochemical radical addition of alkyl iodides to alkynes can be performed in a divided cell under a constant reductive potential. This method has been used to synthesize compounds structurally similar to 2-iodo-3-methylpent-2-ene, such as ethyl 2-iodo-4-methylpent-2-enoate, which was formed from the reaction of ethyl propiolate and 2-iodopropane. rsc.org

Radical vinylation reactions offer a metal-free equivalent of the Heck reaction. nih.gov In these reactions, iodide substituents can be replaced by substituted vinyl groups, allowing for the introduction of vinyl fragments into various functionalized substrates without the use of heavy metals. nih.gov Additionally, the single-electron transfer (SET) properties of reagents like samarium diiodide (SmI₂) inherently involve radical intermediates in their reaction pathways with vinyl iodides. pharm.or.jpescholarship.org

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate mechanistic details of reactions involving vinyl iodides. These theoretical studies provide insights into reaction pathways, transition states, and electronic properties that are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surfaces of complex catalytic cycles. For instance, in the nickel-catalyzed synthesis of cyclic enol ethers from vinyl iodides, DFT studies were crucial in elucidating the reaction mechanism. nih.gov The calculations revealed a plausible Ni(II)/Ni(0) redox cycle and demonstrated that the coordination of the olefin moiety to nickel dramatically lowers the free energy for the critical C–O reductive elimination step. nih.gov This σ-π mixing during the reductive elimination leads to lower kinetic barriers compared to analogous aryl systems. nih.gov

Computational studies also confirm the underlying electronic properties that govern the reactivity of vinyl iodides. The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, with a calculated bond dissociation energy of approximately 57.6 kcal/mol, compared to 72.1 kcal/mol for C-Br and 83.7 kcal/mol for C-Cl. wikipedia.org This weaker bond facilitates the initial oxidative addition step in many metal-catalyzed cross-coupling reactions, allowing them to proceed under milder conditions. wikipedia.org Mechanistic proposals for other reactions, such as the copper-catalyzed Finkelstein-type halide exchange, also invoke a single-electron transfer (SET) process, a pathway that can be investigated and supported by computational models.

Theoretical studies have been paramount in understanding the ultrafast dynamics that follow the absorption of UV light by vinyl iodides. The photodissociation of the parent vinyl iodide (iodoethene) has been investigated in detail through high-level ab initio calculations combined with experimental techniques. rsc.orgrsc.org

Upon photoexcitation to states such as the nσ* or nπ* electronic states, the C-I bond breaks on an ultrafast timescale. rsc.org The dynamics are largely governed by non-adiabatic transitions, where the molecule moves between different electronic potential energy surfaces through regions known as conical intersections (CIs). rsc.orgrsc.org These CIs act as funnels, facilitating rapid internal conversion and dissociation. For vinyl iodide excited around 200 nm, theoretical models have identified three key conical intersections that dictate the dissociation pathway, leading to the formation of iodine atoms in either the ground (I) or excited (I) state. rsc.orgrsc.org The dissociation is extremely rapid; for instance, following excitation to a specific nπ state, predissociation occurs in approximately 160 fs. rsc.org The presence of the C=C double bond in vinyl iodide introduces π and π* orbitals that strongly modify the photodissociation dynamics compared to simpler alkyl iodides. rsc.org

Advanced Spectroscopic and Computational Analysis of Iodoalkenes

High-Resolution Spectroscopy for Structural Elucidation

Determining the precise three-dimensional arrangement of atoms is the foundation of understanding a molecule's properties. High-resolution spectroscopy provides an unparalleled view of molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-iodo-3-methylpent-2-ene, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR: The proton spectrum would be expected to show distinct signals for the different methyl and methylene (B1212753) groups. The ethyl group would present as a quartet for the methylene protons (adjacent to a methyl group) and a triplet for the terminal methyl protons. The two methyl groups attached to the double bond would likely appear as singlets, with their exact chemical shifts influenced by the stereochemistry relative to the iodine atom.

¹³C NMR: The carbon spectrum would reveal six unique signals corresponding to each carbon atom in the molecule. The carbons of the C=C double bond would be particularly informative, with the carbon atom bonded to the iodine appearing at a characteristically upfield-shifted position due to the heavy atom effect.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of the entire molecular structure.

While specific experimental spectra for 2-iodo-3-methylpent-2-ene are not widely published, the expected chemical shifts can be predicted based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Iodo-3-methylpent-2-ene

| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| 1 | ~1.1 | ~13 | Triplet |

| 2 | ~2.4 | ~35 | Quartet |

| 3 | - | ~145 | Singlet |

| 4 | - | ~100 | Singlet |

| 5 | ~2.2 | ~25 | Singlet |

| 6 | ~1.9 | ~23 | Singlet |

Note: Predicted values are estimates. Actual values may vary based on solvent and stereochemistry.

Figure 1: Structure of 2-iodo-3-methylpent-2-ene. Numbering is for illustrative purposes for the NMR table and may not correspond to IUPAC nomenclature.

Figure 1: Structure of 2-iodo-3-methylpent-2-ene. Numbering is for illustrative purposes for the NMR table and may not correspond to IUPAC nomenclature.Table 2: Characteristic IR Absorption Bands for 2-Iodo-3-methylpent-2-ene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C-H stretching (sp³) | ~2850-2975 | From methyl and ethyl groups. Similar to absorptions in 2-iodo-2-methylpropane. docbrown.info |

| C=C stretching | ~1650-1680 | Characteristic of a tetrasubstituted alkene. Expected to be a weak band due to symmetry. |

| C-H bending | ~1375-1470 | From methyl and ethyl groups. Similar to absorptions in 2-iodo-2-methylpropane. docbrown.info |

| C-I stretching | ~500-600 | A key indicator for the presence of the iodo- group. Similar to absorptions in 2-iodo-2-methylpropane. docbrown.info |

Vacuum Ultraviolet (VUV) absorption spectroscopy investigates electronic transitions to high-energy Rydberg and valence states. synchrotron-soleil.frau.dk This technique provides crucial data for benchmarking quantum chemical calculations and understanding the molecule's behavior under high-energy radiation, which is relevant in photochemistry and astrophysics. synchrotron-soleil.fr For iodoalkenes, VUV spectroscopy can map the complex electronic structure, revealing transitions that are often precursors to photodissociation. exaly.com An experimental setup for such studies typically combines a synchrotron light source with a high-resolution spectrometer to analyze gas-phase samples under controlled conditions. synchrotron-soleil.fr The resulting spectra detail the energies and oscillator strengths of electronic transitions, which are strongly influenced by the iodine atom and the π-system of the double bond.

Time-Resolved Spectroscopic Probes for Reaction Dynamics

While high-resolution spectroscopy defines the static structure of a molecule, time-resolved techniques create "molecular movies," capturing the fleeting moments of a chemical reaction. researchgate.net For 2-iodo-3-methylpent-2-ene, these methods are essential for tracking the dynamics of C-I bond cleavage, a fundamental photochemical process in iodo-compounds.

Femtosecond time-resolved velocity map imaging (VMI) is a powerful experimental method for studying photodissociation dynamics. ustc.edu.cnresearchgate.net In a typical pump-probe experiment, a femtosecond laser pulse (pump) excites the molecule to a dissociative state, and a second, time-delayed pulse (probe) ionizes the resulting fragments. The VMI spectrometer then projects the charged fragments onto a detector, allowing for the measurement of their speed and angular distributions.

Studies on related alkyl iodides like methyl iodide (CH₃I) have used this technique to measure the precise lifetimes of excited states and characterize the energy partitioning between the photofragments. nih.gov For example, experiments on the B-band of CH₃I determined specific predissociation lifetimes for different vibronic levels, finding that excitation of the C-I stretching mode (ν₃) slowed dissociation, while excitation of the umbrella mode (ν₂) accelerated it. nih.gov Applying this technique to 2-iodo-3-methylpent-2-ene would allow researchers to clock the C-I bond fission in real-time and determine how the initial vibrational energy influences the dissociation pathway and the final state of the iodine and alkyl radical fragments.

Table 3: Findings from Femtosecond VMI on Analogous Alkyl Iodides

| Compound | Excited State/Band | Key Finding | Lifetime (ps) | Reference |

| CH₃I | B-band (³R₁(E), v=0) | Predissociation lifetime of the origin band. | 1.55 ± 0.07 | nih.gov |

| CH₃I | B-band (³R₁(E), 2¹₀) | Faster predissociation with umbrella mode excitation. | 0.85 ± 0.04 | nih.gov |

| CH₃I | B-band (³R₁(E), 3¹₀) | Slower predissociation with C-I stretch excitation. | 4.34 ± 0.13 | nih.gov |

Attosecond Transient Absorption Spectroscopy (ATAS) offers unprecedented time resolution, making it possible to observe the coupled motion of electrons and nuclei during chemical reactions. chemrxiv.orgrsc.org This technique is particularly suited for studying iodoalkenes because it can use core-to-valence transitions of the iodine atom as a sensitive probe of the local electronic structure. nih.gov In an ATAS experiment, a femtosecond UV pulse initiates dynamics, and a time-delayed attosecond XUV pulse probes the changes in absorption at the iodine N-edge (4d core orbitals). chemrxiv.orgnih.gov

This method has been successfully applied to map the photodissociation dynamics of several alkyl iodides, including isopropyl iodide (i-C₃H₇I) and tert-butyl iodide (t-C₄H₉I). chemrxiv.orgnih.gov These studies directly observed the wave packet moving through a conical intersection—a point where potential energy surfaces cross—which governs the outcome of the reaction. nih.gov The experiments revealed the rapid switching of electronic character from the initially excited ¹Q₁ state to the dissociative ³Q₀ state, leading to the formation of ground-state iodine atoms. nih.gov By analyzing the spectroscopic signatures, researchers could extract the time it takes for the molecule to cross the conical intersection. chemrxiv.org Similar dynamics are expected to govern the photochemistry of 2-iodo-3-methylpent-2-ene, and ATAS would be the ideal tool to visualize these fundamental electronic events.

Table 4: Conical Intersection Crossing Times in Alkyl Iodides Measured by ATAS

| Compound | Conical Intersection | Crossing Time (fs) | Reference |

| Methyl Iodide (CH₃I) | ³Q₀ / ¹Q₁ | 15 ± 4 | chemrxiv.org |

| Ethyl Iodide (C₂H₅I) | ³Q₀ / ¹Q₁ | 14 ± 5 | chemrxiv.org |

| tert-Butyl Iodide (t-C₄H₉I) | ³Q₀ / ¹Q₁ | 24 ± 4 | chemrxiv.org |

Mass Spectrometry for Molecular Characterization (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental formula. savemyexams.comnih.gov For small molecules, it is possible to determine elemental compositions simultaneously from these precise mass measurements. nih.gov This capability is invaluable in the characterization of novel or unknown substances.

For the compound 2-Iodo-3-methylpent-2-ene, HRMS can be used to confirm its molecular formula, C₆H₁₁I. The theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms, is 209.99055 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would confirm the compound's elemental composition. uni-rostock.de

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁I | nih.gov |

| Molecular Weight (g/mol) | 210.06 | nih.gov |

| Exact Mass (Da) | 209.99055 | nih.gov |

Beyond molecular formula confirmation, mass spectrometry, particularly with techniques like electron ionization (EI), provides structural information through fragmentation analysis. savemyexams.com When the 2-Iodo-3-methylpent-2-ene molecule is ionized, it forms a molecular ion (M⁺•) which can then break down into smaller, stable fragments. The pattern of these fragments is a molecular fingerprint. savemyexams.com

The fragmentation of 2-Iodo-3-methylpent-2-ene is predicted to be dominated by the cleavage of the weak carbon-iodine bond. The loss of an iodine radical (•I, mass = 126.9 u) would produce a prominent peak at an m/z value corresponding to the C₆H₁₁⁺ cation (m/z 83). Further fragmentation of this cation would involve the loss of stable neutral molecules or radicals, such as the cleavage of alkyl groups. libretexts.orglibretexts.org

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 210 | [C₆H₁₁I]⁺• | Molecular Ion (M⁺•) |

| 181 | [C₄H₆I]⁺• | Loss of ethyl radical (•C₂H₅) |

| 127 | [I]⁺ | Iodine cation |

| 83 | [C₆H₁₁]⁺ | Loss of iodine radical (•I) from M⁺• |

| 55 | [C₄H₇]⁺ | Loss of ethyl radical (•C₂H₅) from [C₆H₁₁]⁺ |

| 41 | [C₃H₅]⁺ | Allyl cation, from further fragmentation |

Computational Chemistry for Electronic Structure and Spectral Interpretation

Computational chemistry serves as a powerful complement to experimental analysis, providing deep insights into molecular structure, stability, and reactivity. For complex molecules like iodoalkenes, theoretical calculations can elucidate properties that are difficult to measure directly and aid in the interpretation of spectroscopic data.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic energy and structure based on the molecule's electron density. researchgate.netacs.org These methods are frequently applied to halogenated organic compounds to predict geometries, reaction energies, and spectroscopic parameters. acs.orgdntb.gov.uabeilstein-journals.org

For 2-Iodo-3-methylpent-2-ene, DFT and ab initio calculations can provide detailed information on its electronic characteristics. Key insights include:

Molecular Geometry: Optimization of the molecule's structure to find the most stable three-dimensional arrangement of its atoms.

Electron Distribution: Calculation of the molecular electrostatic potential (MEP) map, which visualizes the electron-rich (e.g., the C=C double bond) and electron-poor (e.g., the region around the C-I bond) areas of the molecule.

Orbital Energies: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its UV-visible absorption properties.

Dipole Moment: Prediction of the magnitude and direction of the molecular dipole moment, which arises from the charge separation across the molecule, particularly influenced by the electronegative iodine atom.

These computational results are essential for rationalizing the molecule's behavior in chemical reactions and for interpreting complex experimental spectra. beilstein-journals.orgnih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy state. |

| Molecular Orbital (MO) Analysis | Provides energies and shapes of HOMO, LUMO, and other orbitals, indicating sites of reactivity. |

| Electrostatic Potential (ESP) | Maps charge distribution, identifying nucleophilic and electrophilic regions. |

| Thermochemical Data | Calculates enthalpy, entropy, and Gibbs free energy to predict reaction favorability. |

A Potential Energy Surface (PES) is a conceptual and mathematical tool that represents the potential energy of a molecular system as a function of the spatial coordinates of its atoms. longdom.orgnih.gov Exploring a PES allows chemists to identify stable molecules and transition states, and to understand the pathways of chemical reactions. rsc.org

For iodoalkenes, a primary area of interest is the study of their photodissociation, particularly the cleavage of the carbon-iodine (C-I) bond, which is known to be susceptible to breaking upon absorption of ultraviolet light. Computational methods can be used to construct the PES for the dissociation of 2-Iodo-3-methylpent-2-ene. By calculating the energy of the molecule as the C-I bond length is systematically increased, a one-dimensional PES can be generated. This profile reveals the C-I bond dissociation energy (BDE) and the energy barrier for the reaction. dntb.gov.ua

Furthermore, calculations can map the PES of the molecule in its electronically excited states. When the molecule absorbs a photon, it is promoted to a higher-energy PES. The shape of this excited-state surface dictates the subsequent dynamics. osti.gov The molecule may relax back to the ground state, or it may travel along a dissociative pathway on the excited-state surface, leading to the cleavage of the C-I bond. dntb.gov.ua These calculations of photodissociation pathways are critical for understanding the photostability and photochemical reactions of iodo-compounds.

| Concept | Description |

|---|---|

| Potential Energy Surface (PES) | A multi-dimensional surface mapping the energy of a molecule as a function of its atomic coordinates. longdom.org |

| Transition State (TS) | A specific configuration along a reaction coordinate defined as the point of maximum energy, representing the energy barrier between reactants and products. nih.gov |

| Photodissociation Pathway | The trajectory of a molecule on a potential energy surface following excitation by light, often leading to bond cleavage. osti.gov |

Applications of 2 Iodo 3 Methylpent 2 Ene and Vinylic Iodides in Complex Molecule Synthesis

Role as Key Building Blocks in Total Synthesis

The strategic incorporation of vinylic iodide moieties into synthetic pathways allows for the late-stage introduction of molecular complexity, a cornerstone of efficient total synthesis. Their stability under various reaction conditions and predictable reactivity in key bond-forming steps make them ideal for constructing intricate natural products and complex olefinic systems. researcher.liferesearchgate.net

Synthesis of Natural Products (e.g., (+)-(R)-Trichostatin A, AL-2, Leustroducsins, Phoslactomycins)

Vinylic iodides are crucial intermediates in the stereoselective synthesis of numerous biologically active natural products. Their ability to participate in reactions like the Stille, Suzuki, Heck, and Sonogashira couplings enables the precise construction of carbon-carbon bonds. researcher.lifeCurrent time information in Bangalore, IN.

A notable example is the total synthesis of the histone deacetylase inhibitor (+)-(R)-Trichostatin A. In one approach, a key vinyl iodide intermediate was synthesized via a stereoretentive iodine-tin exchange from a vinylstannane precursor. rsc.orgrsc.org This vinyl iodide subsequently underwent a high-yielding Stille cross-coupling reaction, demonstrating the utility of this functional group in building the complex carbon skeleton of the target molecule. rsc.orgrsc.org

Similarly, the synthesis of the acetylenic spiroacetal enol ether epoxide, AL-2, employed a derivative of 2-iodo-3-methylpent-2-ene. Specifically, (2E)-5-iodo-3-methylpent-2-en-1-ol tetrahydropyranyl ether served as a key building block for alkylation to construct the acyloin core of the molecule. acs.org Furthermore, syntheses of other complex natural products like the fostriecin-related phoslactomycins and leustroducsins have also utilized vinyl iodide intermediates to effectively construct their characteristic (Z,Z,E)-triene systems.

| Natural Product | Key Intermediate Type | Synthetic Utility |

| (+)-(R)-Trichostatin A | Vinyl Iodide | Utilized in a Stille cross-coupling to form a key C-C bond in the molecule's backbone. rsc.orgrsc.org |

| AL-2 | (2E)-5-iodo-3-methylpent-2-en-1-ol derivative | Served as an alkylating agent to build the tertiary acyloin structure. acs.org |

| Phoslactomycins | Vinyl Iodide | Instrumental in constructing the (Z,Z,E)-triene moiety. |

| Leustroducsins | Vinyl Iodide | Key precursor for the formation of the complex triene system. |

Construction of Stereodefined Olefinic Architectures (e.g., Trisubstituted and Tetrasubstituted Olefins)

The synthesis of highly substituted olefins with defined stereochemistry is a significant challenge in organic chemistry. Vinylic iodides are instrumental in this area because many cross-coupling reactions proceed with retention of the alkene geometry. researcher.life This allows the defined E or Z configuration of the vinyl iodide to be directly translated into the trisubstituted or tetrasubstituted product. researcher.life

Methods such as the palladium-catalyzed three-component coupling of aryl iodides, internal alkynes, and arylboronic acids can produce tetraarylethenes, which are valuable for their electronic and physical properties. Another powerful strategy involves the remote-carbonyl-directed diarylation of unactivated alkenes with aryl iodides, providing a modular route to stereodefined tetrasubstituted olefins. These methods highlight the importance of iodo-substituted precursors in accessing complex olefinic structures that are prevalent in pharmaceuticals and functional materials.

| Olefin Architecture | Synthetic Strategy | Role of Vinylic Iodide/Aryl Iodide |

| Tetrasubstituted Olefins | Palladium-Catalyzed Heck/Isomerization/C-H Arylation | Aryl iodides serve as the source for introducing two aryl groups onto an alkene backbone. |

| Tetrasubstituted Vinylsilanes | Three-Component Carbosilylation | Silyl (B83357) iodides react with alkynes and organozinc reagents to form stereodefined vinylsilanes. |

| Tetraarylethenes | Palladium-Catalyzed Three-Component Coupling | Aryl iodides couple with alkynes and arylboronic acids in a single step. |

| (Z)-Vinylic Sulfides | Nickel-Catalyzed Coupling | Used as precursors for the synthesis of tri- and tetrasubstituted alkenes. researcher.life |

Precursors for Advanced Functional Materials

The reactivity of vinylic iodides extends beyond natural product synthesis into the realm of materials science. They serve as precursors to complex π-systems and heterocyclic compounds that form the basis of advanced functional materials with applications in electronics and photonics. Current time information in Bangalore, IN.

Access to Complex Polyenes and Conjugated Systems

Vinylic iodides are excellent starting materials for constructing polyenes and other conjugated systems due to their facile participation in iterative cross-coupling reactions. Current time information in Bangalore, IN. For instance, the palladium-catalyzed coupling of a vinyl iodide with an organostannane (Stille coupling) can generate unsymmetrical divinyl ketones, which are conjugated structures. By coupling vinylic iodides with alkenyl bromides, it is possible to synthesize 1,3-diene products, extending the π-system. This modular approach allows for the systematic build-up of complex conjugated molecules with tailored electronic and optical properties.

Synthesis of Heterocyclic Compounds (e.g., Furans, Naphthoquinones)

Vinylic iodides and other iodo-substituted precursors are key to synthesizing a variety of heterocyclic compounds. In furan (B31954) synthesis, 2,5-disubstituted 3-iodofurans can be prepared through the iodocyclization of conjugated enyne acetates. This iodo-furan can then be further functionalized via cross-coupling reactions to yield more complex trisubstituted furans.

In the synthesis of naphthoquinones, 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167) is a versatile intermediate. It can react with terminal acetylenes in the presence of a palladium/copper catalyst system to furnish naphtho[2,3-b]furan-4,9-diones, which are core structures in many biologically active compounds. The electrophilic addition of iodine to allyl-substituted lawsone derivatives also provides a route to iodinated furanonaphthoquinones.

| Heterocycle | Synthetic Method | Role of Iodo-Compound |

| Substituted Furans | Iodocyclization of enyne acetates | Creates a 3-iodofuran intermediate ready for further functionalization. |

| Naphtho[2,3-b]furan-4,9-diones | Sequential coupling/ring closure | 2-Hydroxy-3-iodo-1,4-naphthoquinone couples with terminal acetylenes. |

| Iodinated Naphthofuranquinones | Electrophilic addition and cyclization | Iodine adds to an allylic double bond, followed by cyclization to form the furan ring. |

Enabling Reagents in Convergent and Cascade Synthetic Strategies

A convergent synthesis involves preparing complex fragments of a target molecule separately before joining them together in the final stages. Vinylic iodides are often incorporated into one of these fragments. For example, the total synthesis of (+)-heilonine utilized a Negishi cross-coupling between an organozinc reagent and a vinyl iodide to forge a key C-C bond, uniting two major fragments of the molecule. This strategy allows for flexibility and efficiency in constructing complex targets. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a pinnacle of synthetic elegance. Vinylic iodides can act as precursors or participants in these complex sequences. In the total synthesis of ganoapplanin, a vinyl iodide was coupled with an aldehyde in a Nozaki-Hiyama-Kishi (NHK) reaction to form an alcohol, which was then carried forward into a subsequent titanium-mediated iodolactonization cascade. Such strategies, enabled by the predictable reactivity of intermediates like vinylic iodides, allow for the rapid assembly of complex polycyclic systems from relatively simple starting materials.

Q & A

Basic: What are the optimal synthetic routes for 2-Iodo-3-methylpent-2-ene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of 2-Iodo-3-methylpent-2-ene typically involves halogenation of a pre-existing alkene or alkyne precursor. For example, iodination of 3-methylpent-2-ene using iodine monochloride (ICl) or HI under controlled conditions can yield the target compound. Key parameters include:

- Temperature : Maintain below 0°C to minimize side reactions (e.g., elimination or polymerization) .

- Solvent : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and enhance selectivity .

- Catalysts : Lewis acids like ZnCl₂ may accelerate iodination but require careful stoichiometric control .

Characterization via GC-MS and NMR (¹H, ¹³C) is critical to confirm purity and regioselectivity. Yield optimization should involve iterative testing of molar ratios and quenching protocols.

Basic: What spectroscopic techniques are most effective for characterizing 2-Iodo-3-methylpent-2-ene, and how should data interpretation be approached?

Methodological Answer:

- ¹H NMR : Look for deshielded vinyl protons (δ 5.5–6.5 ppm) and splitting patterns to confirm the alkene structure. Adjacent methyl groups may cause coupling (J ≈ 10–15 Hz) .

- ¹³C NMR : The iodine-bearing carbon (C-2) typically appears at δ 80–100 ppm due to the heavy atom effect .

- IR Spectroscopy : Absence of O-H or N-H stretches (above 3000 cm⁻¹) confirms no solvent or moisture contamination .

Data interpretation should cross-reference with computational predictions (e.g., DFT for chemical shifts) and literature analogs. Always calibrate instruments using internal standards (e.g., TMS) .

Advanced: How do steric and electronic factors influence the reactivity of 2-Iodo-3-methylpent-2-ene in cross-coupling reactions?

Methodological Answer:

In Suzuki-Miyaura or Heck couplings, steric hindrance from the 3-methyl group slows transmetallation, while the electron-withdrawing iodine enhances oxidative addition. To study this:

- Computational Modeling : Use DFT calculations to map transition-state geometries and electron density distributions .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-iodopent-2-ene) under identical conditions. Data should be analyzed using Arrhenius plots to isolate steric vs. electronic contributions .

- Substituent Screening : Introduce para-substituted aryl boronic acids to probe electronic effects on coupling efficiency .

Advanced: What are the common sources of data contradiction in studies involving 2-Iodo-3-methylpent-2-ene, and how can researchers resolve these discrepancies?

Methodological Answer:

Contradictions often arise from:

- Purity Issues : Trace moisture or oxygen can degrade iodoalkenes. Use Karl Fischer titration and GC-MS to verify sample integrity .

- Experimental Artifacts : Side reactions (e.g., β-hydride elimination) may skew results. Conduct control experiments with deuterated analogs to track pathways .

- Instrumental Variability : Calibrate NMR spectrometers with identical parameters across labs. Report solvent and temperature explicitly .

Resolution requires reproducibility protocols , such as inter-lab validation and open-data sharing. Statistical tools (e.g., ANOVA) can quantify significance of observed differences .

Advanced: How can the environmental stability of 2-Iodo-3-methylpent-2-ene be systematically evaluated under varying conditions?

Methodological Answer:

- Accelerated Aging Tests : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) in controlled chambers. Monitor decomposition via HPLC and track iodine release via ICP-MS .

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or polymers, mimicking indoor environments .

- Computational Lifespan Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict degradation pathways based on bond dissociation energies .

Basic: What safety protocols are essential when handling 2-Iodo-3-methylpent-2-ene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal. Store in amber bottles to prevent photodecomposition .

- Emergency Procedures : Maintain spill kits with activated charcoal and ensure ventilation systems are OSHA-compliant .

Advanced: What strategies can be employed to investigate the compound’s potential as a chiral building block in asymmetric synthesis?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Circular Dichroism (CD) : Correlate optical activity with computed electronic transitions to assign absolute configurations .

- Catalyst Screening : Test chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to evaluate enantioselectivity. Use ee (enantiomeric excess) calculations from NMR or chiral GC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.